molecular formula C26H22O B2664222 (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one CAS No. 326007-04-9

(E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one

Cat. No.: B2664222
CAS No.: 326007-04-9
M. Wt: 350.461
InChI Key: MGHJVVRDSGBGLO-OUKQBFOZSA-N
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Description

(E)-3-(Anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one is a chalcone derivative featuring an anthracene moiety linked via a conjugated enone system to a 2,4,5-trimethylphenyl group. Its rigid anthracene core and electron-donating/accepting substituents enable π-π stacking interactions and intramolecular charge transfer (ICT), critical for optoelectronic applications .

Properties

IUPAC Name

(E)-3-anthracen-9-yl-1-(2,4,5-trimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-17-14-19(3)25(15-18(17)2)26(27)13-12-24-22-10-6-4-8-20(22)16-21-9-5-7-11-23(21)24/h4-16H,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHJVVRDSGBGLO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)C(=O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between anthracene-9-carbaldehyde and 2,4,5-trimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used in these reactions.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Epoxides or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways and targets would require further investigation to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Chalcone derivatives with anthracenyl groups exhibit diverse properties depending on substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituent on Aromatic Ring Key Features Reference
(E)-3-(Anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one 2,4,5-trimethylphenyl Enhanced thermal stability due to methyl groups; moderate NLO response [Synthesized analog]
(E)-1-(Anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one (Br-ANC) 4-bromophenyl Centrosymmetric P2₁/c packing; thermal stability up to 191°C
(E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) 4-(dimethylamino)phenyl Strong ICT; extended π-conjugation improves NLA (β = 1.2 × 10⁻¹¹ m/W)
(E)-1-(Anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) Pyridin-2-yl High third-order NLO susceptibility (χ³ = 4.8 × 10⁻¹³ esu)
(E)-1-(Anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one 4-nitrophenyl Planar structure (dihedral angle: 2.8°); strong hydrogen bonding

Nonlinear Optical (NLO) Properties

  • Extended π-Bridge Systems: AN-2, with a penta-2,4-dien-1-one bridge, exhibits superior NLA compared to the target compound due to increased planarity and reduced energy gap (ΔE = 2.3 eV vs. 2.8 eV for mono-enone analogs) .
  • Electron-Withdrawing Groups : Nitro-substituted analogs show higher hyperpolarizability (γ = 6.5 × 10⁻³⁰ esu) than methyl-substituted derivatives (γ = 3.2 × 10⁻³⁰ esu) due to stronger acceptor strength .

Thermal and Crystallographic Stability

  • Thermal Stability : Br-ANC and Cl-ANC derivatives decompose at 191°C and 180°C, respectively, higher than methoxy-substituted analogs (e.g., 21k melts at ~160°C) .
  • Crystal Packing : The 2,4,5-trimethylphenyl group induces steric hindrance, reducing intermolecular hydrogen bonding compared to bromo- or nitro-substituted analogs, which form dimeric structures via C–H···O interactions .

Key Research Findings

Dihedral Angles and Planarity

Compound Dihedral Angle (Anthracene vs. Aromatic Ring) Planarity Impact
Target compound 12.5° Moderate ICT due to steric hindrance from methyl groups
4-Nitrophenyl analog 2.8° Near-planar structure enhances ICT and NLO response
4-(Dimethylamino)phenyl (AN-1) 8.7° Balanced planarity and solubility for optoelectronic films

Biological Activity

The compound (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one is a member of the class of organic compounds known as chalcones, which are characterized by their distinctive structure comprising a phenyl group and an α,β-unsaturated carbonyl system. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial , anticancer , and antioxidant research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of this compound is C22H20C_{22}H_{20}, with a molecular weight of approximately 284.40 g/mol. The compound features:

  • An anthracene moiety that contributes to its photophysical properties.
  • A trimethylphenyl substituent that enhances its stability and reactivity.

Spectral Data

The compound exhibits distinct UV-Vis absorption characteristics, which can be summarized as follows:

PropertyValue
Maximum Absorption (λ_max)360 nm
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Densil et al. (2018) revealed that the compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for certain strains.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • A study published in Nature Communications demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
  • The IC50 value for cell proliferation inhibition was reported to be 25 µM after 48 hours of treatment.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration with an IC50 value of 30 µg/mL.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results indicated:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Study 2: Anticancer Activity on MCF-7 Cells

A study focusing on the anticancer activity against MCF-7 cells demonstrated:

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The results indicate a dose-dependent decrease in cell viability.

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